Pimpinellin
Overview
Description
Pimpinellin is a furocoumarin, a type of compound that is phototoxic and photocarcinogenic . It intercalates DNA and photochemically induces mutations . Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits . Pimpinellin is a component of Angelica dahurica roots which is a medicinal plant widely used in China for the treatment of symptoms related to allergic inflammation .
Synthesis Analysis
The total synthesis of Pimpinellin has been achieved by Au(I)-catalyzed intramolecular hydroarylation (IMHA) of the relevant aryl propiolate esters . These esters were themselves formed by reaction of the corresponding phenols with either 3-(trimethylsilyl)propiolic acid or propiolic acid and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride or dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular formula of Pimpinellin is C13H10O5 . Its molecular weight is 246.22 g/mol .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Pimpinellin .
Physical And Chemical Properties Analysis
Pimpinellin has a molecular weight of 246.22 . It is stored at -20°C in powder form .
Scientific Research Applications
Inhibition of Platelet Aggregation
Specific Scientific Field
Pharmacology and Hematology
Summary of the Application
Pimpinellin has been found to inhibit collagen-induced platelet aggregation and activation .
Methods of Application or Experimental Procedures
In this study, pimpinellin was extracted from the root of Toddalia asiatica and used to pretreat platelets. The effects of pimpinellin on platelet function were then investigated .
Results or Outcomes
Pimpinellin pretreatment effectively inhibited collagen-induced platelet aggregation, but did not alter ADP- and thrombin-induced aggregation. Platelets pretreated with pimpinellin showed reduced α granule (CD62) level and secretion of dense granule (ATP release). Pimpinellin-treated platelets also exhibited decreased clot reaction and TxB2 production .
Antioxidant, Antibacterial, and Anti-inflammatory Properties
Specific Scientific Field
Phytochemistry and Pharmacology
Summary of the Application
Pimpinellin, derived from various Pimpinella species, has been investigated for its antioxidant, antibacterial, and anti-inflammatory properties .
Methods of Application or Experimental Procedures
Researchers have focused on natural compounds derived from commonly used Pimpinella species, such as P. anisum, P. thellungiana, P. saxifrage, and P. brachycarpa, to investigate their properties .
Results or Outcomes
The studies demonstrated that the genus Pimpinella has the homology characteristics of medicine and food and mainly in the therapy of gastrointestinal dysfunction, respiratory diseases, deworming, and diuresis .
Amelioration of Macrophage Inflammation
Specific Scientific Field
Immunology
Summary of the Application
Pimpinellin has been found to ameliorate macrophage inflammation .
Methods of Application or Experimental Procedures
In vitro studies showed that pimpinellin could inhibit the expression of inflammatory cytokines and signal pathway activation in macrophages by inhibiting overexpression of PARP1 .
Results or Outcomes
Pimpinellin increased the survival rate of LPS-treated mice, thereby preventing LPS-induced sepsis .
Antimicrobial Properties
Specific Scientific Field
Microbiology and Phytochemistry
Summary of the Application
Pimpinellin has been found to possess antimicrobial properties .
Methods of Application or Experimental Procedures
In this study, pimpinellin was isolated from the fruits of Heracleum mantegazzianum. The antimicrobial activity of pimpinellin was then investigated .
Results or Outcomes
The study concluded that there is a synergism of action for all three furanocoumarins, including pimpinellin. This is the first report available about the antimicrobial activity of pimpinellin .
Potential Inhibitor for Alzheimer’s Disease
Specific Scientific Field
Neurology and Phytochemistry
Summary of the Application
Pimpinellin, isolated from the roots of Zosima absinthifolia, has been studied for its potential as an inhibitor for Alzheimer’s disease .
Methods of Application or Experimental Procedures
In this study, molecular docking studies were conducted to investigate the potential of Pimpinellin as an inhibitor for Alzheimer’s disease .
Results or Outcomes
The study reported the anticholinesterase and antioxidant activities of extracts and essential oils from aerial parts, roots, flowers, fruits, and coumarins, including Pimpinellin .
Safety And Hazards
Pimpinellin is phototoxic and photocarcinogenic . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Future Directions
Methoxyfuranocoumarins, a group of compounds that includes Pimpinellin, are molecules that are constantly being rediscovered, having promising potential for future applications that will hopefully have an impact on human well-being and medical care . They therefore deserve special attention in future, large-scale research .
properties
IUPAC Name |
5,6-dimethoxyfuro[2,3-h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPRWZCEKZLBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156831 | |
Record name | Pimpinellin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Soluble in alcohol | |
Record name | Pimpinellin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pimpinellin | |
Color/Form |
Off-white needles from methylene chloride/hexane, Yellowish needles | |
CAS RN |
131-12-4 | |
Record name | Pimpinellin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimpinellin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimpinellin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMPINELLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D419UK1B4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pimpinellin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pimpinellidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
Record name | Pimpinellin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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